molecular formula C18H14O4 B182773 Methyl 2-[2-(2-methoxycarbonylphenyl)ethynyl]benzoate CAS No. 970-93-4

Methyl 2-[2-(2-methoxycarbonylphenyl)ethynyl]benzoate

Cat. No. B182773
CAS RN: 970-93-4
M. Wt: 294.3 g/mol
InChI Key: WOWOJPPNAHPPNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[2-(2-methoxycarbonylphenyl)ethynyl]benzoate, also known as MPEB, is a synthetic compound that has been studied for its potential use in scientific research. This compound is of interest due to its ability to selectively bind to certain proteins and enzymes, which can have a variety of effects on biological systems.

Mechanism Of Action

The mechanism of action of Methyl 2-[2-(2-methoxycarbonylphenyl)ethynyl]benzoate involves its ability to selectively bind to certain proteins and enzymes. Specifically, Methyl 2-[2-(2-methoxycarbonylphenyl)ethynyl]benzoate has been shown to bind to the active site of COX-2, which inhibits its activity. This leads to a decrease in the production of prostaglandins, which are involved in inflammation and pain.

Biochemical And Physiological Effects

The biochemical and physiological effects of Methyl 2-[2-(2-methoxycarbonylphenyl)ethynyl]benzoate depend on the specific protein or enzyme that it binds to. For example, as mentioned earlier, Methyl 2-[2-(2-methoxycarbonylphenyl)ethynyl]benzoate has been shown to inhibit the activity of COX-2, which can lead to a decrease in inflammation and pain. Other potential effects of Methyl 2-[2-(2-methoxycarbonylphenyl)ethynyl]benzoate include the inhibition of other enzymes involved in biological processes such as cancer cell growth and angiogenesis.

Advantages And Limitations For Lab Experiments

One advantage of using Methyl 2-[2-(2-methoxycarbonylphenyl)ethynyl]benzoate in lab experiments is its ability to selectively bind to certain proteins and enzymes. This can allow researchers to study the effects of inhibiting specific enzymes or proteins on biological systems. However, one limitation of using Methyl 2-[2-(2-methoxycarbonylphenyl)ethynyl]benzoate is its potential for off-target effects, meaning that it may bind to other proteins or enzymes that were not intended to be studied.

Future Directions

There are several future directions for research involving Methyl 2-[2-(2-methoxycarbonylphenyl)ethynyl]benzoate. One area of interest is the development of new anti-inflammatory drugs based on the inhibition of COX-2 by Methyl 2-[2-(2-methoxycarbonylphenyl)ethynyl]benzoate. Additionally, further research is needed to fully understand the potential effects of Methyl 2-[2-(2-methoxycarbonylphenyl)ethynyl]benzoate on other enzymes and proteins involved in biological processes such as cancer cell growth and angiogenesis. Finally, more studies are needed to determine the safety and efficacy of Methyl 2-[2-(2-methoxycarbonylphenyl)ethynyl]benzoate in humans, as most of the research to date has been conducted in vitro or in animal models.

Synthesis Methods

The synthesis of Methyl 2-[2-(2-methoxycarbonylphenyl)ethynyl]benzoate involves several steps, including the reaction of 2-bromo-1-(2-methoxycarbonylphenyl)ethyne with potassium tert-butoxide, followed by the reaction of the resulting intermediate with methyl 2-bromobenzoate. This process results in the formation of Methyl 2-[2-(2-methoxycarbonylphenyl)ethynyl]benzoate, which can then be purified and used for scientific research purposes.

Scientific Research Applications

Methyl 2-[2-(2-methoxycarbonylphenyl)ethynyl]benzoate has been studied for its potential use in a variety of scientific research applications. One area of interest is its ability to selectively bind to certain proteins and enzymes, which can have a variety of effects on biological systems. For example, Methyl 2-[2-(2-methoxycarbonylphenyl)ethynyl]benzoate has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. This makes Methyl 2-[2-(2-methoxycarbonylphenyl)ethynyl]benzoate a potential candidate for the development of new anti-inflammatory drugs.

properties

CAS RN

970-93-4

Product Name

Methyl 2-[2-(2-methoxycarbonylphenyl)ethynyl]benzoate

Molecular Formula

C18H14O4

Molecular Weight

294.3 g/mol

IUPAC Name

methyl 2-[2-(2-methoxycarbonylphenyl)ethynyl]benzoate

InChI

InChI=1S/C18H14O4/c1-21-17(19)15-9-5-3-7-13(15)11-12-14-8-4-6-10-16(14)18(20)22-2/h3-10H,1-2H3

InChI Key

WOWOJPPNAHPPNE-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC=C1C#CC2=CC=CC=C2C(=O)OC

Canonical SMILES

COC(=O)C1=CC=CC=C1C#CC2=CC=CC=C2C(=O)OC

Other CAS RN

970-93-4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.